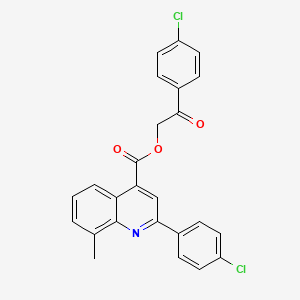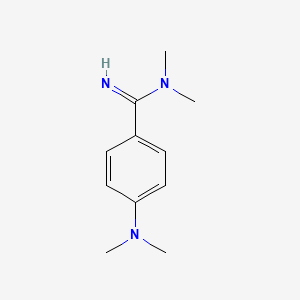![molecular formula C31H38N2O3 B12468990 N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide CAS No. 4534-36-5](/img/structure/B12468990.png)
N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl ether group, a hydrazide linkage, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide typically involves a multi-step process:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)benzaldehyde.
Hydrazone Formation: The 2-(benzyloxy)benzaldehyde is then reacted with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide under acidic conditions to form the hydrazone linkage. This step often requires a catalyst such as acetic acid and is carried out under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Substituted benzyl ethers.
科学的研究の応用
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and gene expression. The phenolic moiety contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide analogs
- Other hydrazone derivatives with similar structural motifs
Uniqueness
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is unique due to its combination of a benzyl ether group, a hydrazone linkage, and a phenolic moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
特性
CAS番号 |
4534-36-5 |
|---|---|
分子式 |
C31H38N2O3 |
分子量 |
486.6 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(2-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C31H38N2O3/c1-30(2,3)25-18-23(19-26(29(25)35)31(4,5)6)16-17-28(34)33-32-20-24-14-10-11-15-27(24)36-21-22-12-8-7-9-13-22/h7-15,18-20,35H,16-17,21H2,1-6H3,(H,33,34) |
InChIキー |
MUMYQVVGJGUMLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)

![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)

![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)

![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
![4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12468954.png)

![3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B12468958.png)
![6-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12468959.png)


